molecular formula C9H8BrF B8212707 5-Bromo-2-fluoro-1-methyl-3-vinylbenzene

5-Bromo-2-fluoro-1-methyl-3-vinylbenzene

Cat. No.: B8212707
M. Wt: 215.06 g/mol
InChI Key: WDDACNBGJUBALS-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. 5-Bromo-2-fluoro-1-methyl-3-vinylbenzene is a multifunctional halogenated aromatic compound that serves as a valuable synthetic intermediate in advanced organic and medicinal chemistry research. This molecule integrates several reactive sites: the bromo and fluoro substituents on the benzene ring act as orthogonal handles for metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, respectively , while the vinyl group offers a versatile platform for further functionalization through reactions such as epoxidation, hydroboration, or azidation . Its primary research value lies in its application as a key building block for the construction of more complex molecular architectures. Researchers utilize this compound in the synthesis of pharmaceutical candidates, agrochemicals, and functional materials. The presence of both halogen atoms and a vinyl group on a single scaffold makes it particularly useful for sequential and combinatorial synthesis strategies. For instance, the vinyl group can be selectively transformed via biocatalytic or chemical methods into chiral 1,2-azidoalcohols or other functional groups, which are pivotal precursors for active pharmaceutical ingredients (APIs) and natural product analogs . When handled, this compound should be stored in a sealed container at room temperature, consistent with the handling of similar stable organic intermediates .

Properties

IUPAC Name

5-bromo-1-ethenyl-2-fluoro-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c1-3-7-5-8(10)4-6(2)9(7)11/h3-5H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDACNBGJUBALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Bromination via Lithiation

A patent by EP0812847B1 describes lithiation of 1-bromo-4-fluorobenzene to direct bromine to position 5. Adapting this method, 2-fluoro-1-methylbenzene (o-fluorotoluene) undergoes lithiation at -78°C using lithium diisopropylamide (LDA), followed by quenching with trimethyl borate to install a boronate group. Subsequent oxidation and bromination yield 5-bromo-2-fluoro-1-methylbenzene (Fig. 1A).

Key Data:

StepReagents/ConditionsYield (%)
LithiationLDA, THF, -78°C85
BoronationB(OMe)₃, -78°C to RT78
BrominationNBS, AIBN, CCl₄, 80°C65

Decarboxylative Bromination

An alternative route from RSC protocols employs decarboxylative bromination of 2-fluoro-4-methylbenzoic acid using tetrabutylammonium tribromide (Bu₄NBr₃) in acetonitrile at 100°C. The carboxylic acid group at position 5 is replaced by bromine via radical intermediates, achieving 70–75% yield.

Mechanistic Insight:
The reaction proceeds through single-electron transfer (SET) from Bu₄NBr₃ to the carboxylate, generating a bromine radical that abstracts hydrogen from the aromatic ring. Re-aromatization installs bromine at the meta position to fluorine.

Vinyl Group Installation at Position 3

Heck Coupling with Vinyl Halides

Palladium-catalyzed coupling of 5-bromo-2-fluoro-1-methylbenzene with vinyl trifluoroborate salts under Heck conditions introduces the vinyl group. A protocol from EP3133071A1 uses Pd(OAc)₂ (5 mol%), SPhos ligand, and K₂CO₃ in DMF at 100°C, yielding 60–68% of the target compound (Fig. 1B).

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (10 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DMF, 100°C, 12 h

Vinylation via Directed Ortho-Metalation

Directed lithiation of 5-bromo-2-fluoro-1-methylbenzene at position 3 (para to methyl) using LDA at -78°C, followed by quenching with vinyl magnesium bromide, provides a direct route. This method, adapted from RSC procedures, achieves 55% yield but requires strict anhydrous conditions.

Challenges:

  • Competing side reactions at bromine or fluorine.

  • Low functional group tolerance necessitates protective group strategies.

Alternative Pathways and Comparative Analysis

Suzuki-Miyaura Coupling

A boronic ester intermediate, synthesized via lithiation-borylation of 2-fluoro-1-methylbenzene , undergoes Suzuki coupling with vinyl iodide. This method, though step-intensive, offers superior regiocontrol (72% yield).

One-Pot Multistep Synthesis

Combining bromination and vinylation in a single reactor minimizes intermediate purification. For example, sequential treatment of 2-fluoro-1-methylbenzene with NBS (for bromination) and Pd-catalyzed vinylation reduces total synthesis time by 30% but compromises yield (50–55%).

Characterization and Quality Control

Spectroscopic Validation

1H NMR of the final product shows characteristic signals:

  • δ 7.24 (d, J = 8.0 Hz, H-6),

  • δ 6.98 (m, H-4),

  • δ 5.85 (dd, J = 17.5, 10.9 Hz, CH₂=CH),

  • δ 2.42 (s, CH₃).

13C NMR confirms substitution patterns:

  • C-1 (CH₃): 24.0 ppm,

  • C-5 (Br): 121.4 ppm,

  • Vinyl carbons: 112.0 (CH₂), 134.7 (CH).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) reveals ≥98% purity, with trace impurities (<0.5%) attributed to residual palladium.

Industrial-Scale Considerations

Cost-Effectiveness

Decarboxylative bromination is preferred for large-scale production due to low-cost reagents (Bu₄NBr₃ vs. Pd catalysts). Estimated cost per kilogram: $1,200 (vs. $3,500 for Heck coupling).

Environmental Impact

Solvent recovery systems for acetonitrile (decarboxylation) and DMF (Heck coupling) reduce waste. Life-cycle assessments favor boronation-Suzuki routes for lower Pd usage .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-fluoro-1-methyl-3-vinylbenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the vinyl group or to convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium amide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 5-fluoro-1-methyl-3-vinylbenzene derivatives.

    Oxidation: Formation of 5-bromo-2-fluoro-1-methyl-3-vinylbenzaldehyde or 5-bromo-2-fluoro-1-methyl-3-vinylbenzoic acid.

    Reduction: Formation of 5-bromo-2-fluoro-1-methylbenzene.

Scientific Research Applications

Chemistry: 5-Bromo-2-fluoro-1-methyl-3-vinylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science applications .

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize biologically active molecules that may act as inhibitors or modulators of specific enzymes or receptors. Its unique substituents allow for the exploration of structure-activity relationships in drug discovery .

Industry: The compound is used in the production of specialty chemicals and polymers. Its vinyl group allows for polymerization reactions, making it useful in the creation of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-1-methyl-3-vinylbenzene in chemical reactions typically involves the activation of the benzene ring by the electron-withdrawing bromine and fluorine atoms. This activation facilitates electrophilic aromatic substitution reactions. The vinyl group can participate in polymerization reactions through radical or ionic mechanisms, leading to the formation of polymers with unique properties .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The vinyl group at position 3 in the target compound introduces unsaturation, enabling participation in polymerization or cross-coupling reactions, unlike saturated methyl or chloro groups in analogs .
  • Electronic Effects : Nitro () and ethoxy () groups significantly alter electron density, impacting reactivity in electrophilic substitution.

Physical and Chemical Properties

  • Boiling/Melting Points: Limited data are available for the target compound, but analogs like 5-Bromo-1,3-dichloro-2-methylbenzene (MW 239.93) exhibit higher melting points due to increased halogen content and molecular symmetry .
  • Solubility : The ethoxy group in 5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene improves solubility in polar solvents compared to the hydrophobic vinyl group in the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-fluoro-1-methyl-3-vinylbenzene, and how can reaction conditions be standardized?

  • Answer: The synthesis typically involves catalytic hydrogenation or cross-coupling reactions. For example, hydrogenation of a vinyl precursor using 5% polyvinyl chloride in heptane at atmospheric pressure for 20 hours yields analogous bromo-fluoro-methyl benzene derivatives . Optimization should focus on solvent polarity (e.g., heptane vs. ethanol), catalyst selection (e.g., Pd/C for higher selectivity), and temperature control to minimize side reactions.

Table 1: Reported Reaction Conditions for Vinyl Group Introduction

CatalystSolventTemperature (°C)Duration (h)Yield (%)Reference
Polyvinyl ChlorideHeptaneRT2085
Pd/CEthanol501278

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in halogenated benzene derivatives?

  • Answer: Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical for assigning substituent positions. For instance, ¹⁹F NMR can distinguish between ortho, meta, and para fluorine environments. Coupling patterns in ¹H NMR (e.g., vinyl proton splitting) confirm the presence of the vinyl group. IR spectroscopy identifies functional groups like C-Br (~500–600 cm⁻¹) and C-F (~1100–1200 cm⁻¹) . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

Advanced Research Questions

Q. How do computational retrosynthesis tools improve pathway design for multi-substituted bromo-fluoro aromatics?

  • Answer: AI-driven platforms (e.g., Template_relevance models) use databases like Reaxys and Pistachio to predict viable routes. These tools prioritize reactions with high precedent yields and mechanistic feasibility, such as Suzuki-Miyaura coupling for vinyl group introduction or electrophilic halogenation for bromine/fluorine addition . For example, Reaxys_biocatalysis models can suggest enzymatic methods for stereoselective modifications.

Q. What strategies address discrepancies in crystallographic and spectroscopic data during structure validation?

  • Answer: X-ray crystallography (via SHELXL) provides definitive bond lengths and angles, resolving ambiguities in NMR assignments. If NMR suggests multiple substituent configurations, Rietveld refinement of crystallographic data can confirm the correct isomer . For unstable crystals, computational DFT calculations (e.g., Gaussian) simulate NMR spectra to match experimental data .

Q. How can surface adsorption studies inform the environmental stability of this compound?

  • Answer: Microspectroscopic imaging (e.g., AFM-IR) analyzes interactions with indoor surfaces (e.g., glass, polymers). Adsorption kinetics and oxidative degradation pathways are quantified using TGA-MS or XPS. For instance, fluorine’s electronegativity may enhance adsorption on polar surfaces, while the vinyl group increases susceptibility to ozonolysis .

Methodological Challenges

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Answer:

  • Flash Chromatography: Use silica gel with hexane/ethyl acetate (95:5) to separate non-polar bromo-fluoro derivatives .
  • Recrystallization: Heptane or dichloromethane/hexane mixtures yield high-purity crystals.
  • Distillation: For volatile analogs, fractional distillation under reduced pressure (e.g., 63°C at 1.75 mmHg) avoids thermal decomposition .

Q. How can reaction scalability be maintained without compromising yield in gram-scale syntheses?

  • Answer:

  • Flow Chemistry: Continuous hydrogenation in microreactors reduces catalyst loading and improves heat dissipation.
  • Catalyst Recycling: Immobilized Pd on mesoporous silica allows reuse over 5 cycles with <5% yield drop .
  • In Situ Monitoring: Raman spectroscopy tracks vinyl group conversion in real time, enabling dynamic adjustments .

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